molecular formula C20H13F6N2OP B14757348 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline

Cat. No.: B14757348
M. Wt: 442.3 g/mol
InChI Key: OZFBGEQHNDKWBR-UHFFFAOYSA-N
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Description

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline is a complex organic compound characterized by the presence of multiple functional groups, including amino, phosphoroso, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline typically involves multi-step organic reactions. One common approach is to start with a precursor containing the trifluoromethyl groups and introduce the amino and phosphoroso groups through subsequent reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phosphoroso group can be reduced to phosphine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phosphoroso group may produce phosphine derivatives.

Scientific Research Applications

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphoroso group can participate in phosphorylation reactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-dimethylphenyl]aniline: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-dichlorophenyl]aniline: Contains dichloro groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline imparts unique properties such as increased metabolic stability and enhanced lipophilicity, making it distinct from other similar compounds. These properties can significantly influence its reactivity and interactions in various chemical and biological systems.

Properties

Molecular Formula

C20H13F6N2OP

Molecular Weight

442.3 g/mol

IUPAC Name

3-[3-(3-aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C20H13F6N2OP/c21-19(22,23)14-9-15(30-29)17(11-4-2-6-13(28)8-11)18(20(24,25)26)16(14)10-3-1-5-12(27)7-10/h1-9H,27-28H2

InChI Key

OZFBGEQHNDKWBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C(=C(C=C2C(F)(F)F)P=O)C3=CC(=CC=C3)N)C(F)(F)F

Origin of Product

United States

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